1-Methyl-5-phenylpyrimidin-2-one
Overview
Description
“1-Methyl-5-phenyl-2(1H)-pyrimidinone” is a variant of a class of compounds known as 1,4-benzodiazepines . These compounds are prominent structures in medicinal chemistry and have wide biological activities and therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds, such as 1,4-benzodiazepine-2-ones, has been achieved using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is carried out in the absence of solvent, under conventional heating conditions, and in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic base and a good solid catalyst .Molecular Structure Analysis
The molecular structure of these compounds has been confirmed by various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and MASS spectroscopy . The stereochemistry of 1,4-benzodiazepine-2-ones is important, and the most stable conformer of one of the products has been studied as a model for conformational analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Michael addition reaction, which is one of the most useful methods for forming carbon-carbon bonds and has wide synthetic applications .Scientific Research Applications
Synthesis and Chemical Properties
1-Methyl-5-phenyl-2(1H)-pyrimidinone and its derivatives are synthesized through various chemical reactions. For instance, 1-alkyl-5-phenyl-4(1H)pyrimidinones are synthesized by condensing specific atropamides with methyl or ethyl amine. This process involves the preparation of compounds from phenylacetamides and dimethylformamide dimethyl acetal (Beck & Gajewski, 1976). Another example is the study of the molecular structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, which has been investigated through X-ray diffraction and ab initio calculations (Craciun et al., 1998).
Immunomodulatory Potential
Substituted pyrimidinones, including derivatives of 1-Methyl-5-phenyl-2(1H)-pyrimidinone, have been evaluated for their immunomodulatory effects. One study compared various pyrimidinone analogues for their efficacy against Phlebovirus infections in mice, showcasing their potential as antiviral agents (Sidwell et al., 1990).
Applications in Supramolecular Chemistry
1-Methyl-5-phenyl-2(1H)-pyrimidinone derivatives have been studied for their role in supramolecular chemistry. For example, certain ureidopyrimidones, related to 1-methyl-5-phenyl-2(1H)-pyrimidinone, show strong dimerization capabilities through hydrogen bonding, which is significant for building supramolecular structures (Beijer et al., 1998).
Mechanism of Action
While the exact mechanism of action for “1-Methyl-5-phenyl-2(1H)-pyrimidinone” is not specified in the retrieved papers, similar compounds like 1,4-benzodiazepine-2-ones are known to act on the GABA (A) Receptor, increasing the duration of time for which the Cl - ionopore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus .
Properties
IUPAC Name |
1-methyl-5-phenylpyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-8-10(7-12-11(13)14)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBYCIKWTYCLAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372796 | |
Record name | 1-Methyl-5-phenyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27956-19-0 | |
Record name | 1-Methyl-5-phenyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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